2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide
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Overview
Description
2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-chloroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- 2-Bromo-4-chlorophenyl-2-chlorobutanoate
- 2-Bromo-4-chlorophenyl-2-iodobutanoate
Comparison: Compared to these similar compounds, 2-(2-Bromo-4-chlorophenyl)-N,N-dimethylacetamide is unique due to the presence of the dimethylacetamide group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-13(2)10(14)5-7-3-4-8(12)6-9(7)11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYXPEFHIJXLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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